Lipophilicity Differentiation vs. 4-Substituted Analogs
The computed XLogP3-AA for 2-amino-1-(4-isopropylphenyl)ethanol is 1.3, representing a substantial increase in lipophilicity relative to the unsubstituted 2-amino-1-phenylethanol (XLogP3-AA = 0.7) and the 4-hydroxy analog octopamine (XLogP3-AA = -0.2), but less than the 4-tert-butyl analog (XLogP3-AA = 1.8) . This intermediate lipophilicity positions the compound advantageously for blood-brain barrier penetration while retaining sufficient aqueous solubility for formulation, a balance not achieved by the more polar or highly lipophilic analogs .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 2-Amino-1-phenylethanol: XLogP3-AA = 0.7; Octopamine (4-OH): XLogP3-AA = -0.2; 4-tert-Butyl analog: XLogP3-AA ≈ 1.8 |
| Quantified Difference | Δ = +0.6 (vs. unsubstituted); Δ = +1.5 (vs. 4-OH); Δ = -0.5 (vs. 4-tBu) |
| Conditions | Computed property; model: XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Lipophilicity differences directly impact membrane permeability and nonspecific protein binding, making the isopropyl analog a distinct starting point for central nervous system drug design compared to its more polar or excessively lipophilic peers.
- [1] PubChem CID 23290012, 2-Amino-1-(4-isopropylphenyl)ethanol. National Center for Biotechnology Information, 2024.11.20 release. View Source
- [2] PubChem CID 1000 (2-Amino-1-phenylethanol), CID 4581 (Octopamine). National Center for Biotechnology Information, accessed 2026-05-07. View Source
